![molecular formula C9H14F3NO4 B1394947 (S)-Boc-3-amino-4,4,4-trifluoro-butyric acid CAS No. 1310680-43-3](/img/structure/B1394947.png)
(S)-Boc-3-amino-4,4,4-trifluoro-butyric acid
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like ChemDraw, HyperChem, and GuassView 5.0 can be used to establish the molecular structure model .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the reaction mechanism .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can often be predicted using computational chemistry or determined experimentally .Scientific Research Applications
Synthesis and Chemical Transformation
(S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is a versatile compound used in various chemical transformations. Its α-amino acid segment can be transferred to chiral aziridine through a series of steps including amino protection, reduction, hydroxyl derivation, and cyclization (Pan et al., 2015). It also plays a role in the efficient N-tert-butoxycarbonylation of amines, which is crucial for protecting amine groups during peptide synthesis (Heydari et al., 2007).
Catalysis and Peptide Synthesis
In the field of catalysis and peptide synthesis, (S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is used in the synthesis of triazole-based scaffolds and biologically active compounds, where it helps to avoid the Dimroth rearrangement through the use of ruthenium-catalyzed cycloaddition (Ferrini et al., 2015). It also finds use in the practical approach to solid-phase synthesis of C-terminal peptide amides, offering a mild and efficient method for peptide synthesis (Hammer et al., 2009).
Probing and NMR Spectroscopy
The compound's derivatives have been used in probing peptides and their interactions through 19F NMR spectroscopy, showing distinct conformational preferences and aiding in the study of structural biology (Qin et al., 2012).
Thermodiagnostics and Solubility Studies
In thermodiagnostics, the solubility of the Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in various solvents has been extensively studied to understand its thermodynamic properties and solubility behavior, which is crucial for its application in pharmaceutical formulations (Fan et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(4-6(14)15)9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZKLWJBOJOBE-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147999 | |
Record name | (3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Boc-3-amino-4,4,4-trifluoro-butyric acid | |
CAS RN |
1310680-43-3 | |
Record name | (3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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